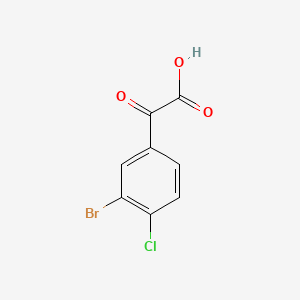
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid is a chemical compound with the molecular formula C8H6BrClO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted by a bromine and a chlorine atom on the phenyl ring, and an oxo group on the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method is the bromination and chlorination of phenylacetic acid using bromine and chlorine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, while the phenyl ring can undergo oxidation to form quinones.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form dihalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl) are used in non-polar solvents like dichloromethane or carbon tetrachloride.
Major Products Formed
Substitution Reactions: Products include phenylacetic acid derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include hydroxy derivatives and quinones.
Addition Reactions: Products include dihalogenated phenylacetic acid derivatives.
科学研究应用
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as those involved in metabolic pathways or signal transduction. The presence of halogen atoms on the phenyl ring enhances its binding affinity to target proteins, leading to inhibition of their activity. Additionally, the oxo group can participate in hydrogen bonding with active site residues, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
2-(3-Bromo-4-chlorophenyl)acetic acid: Similar structure but lacks the oxo group.
2-(3-Bromo-4-chlorophenyl)tetrahydro-2H-pyran-3-carboxylic acid: Contains a tetrahydropyran ring instead of the acetic acid moiety.
4-Bromo-2-chlorophenol: Similar halogenation pattern but lacks the acetic acid moiety.
Uniqueness
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid is unique due to the presence of both halogen atoms and the oxo group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry, making it a valuable compound for further study and development.
属性
分子式 |
C8H4BrClO3 |
|---|---|
分子量 |
263.47 g/mol |
IUPAC 名称 |
2-(3-bromo-4-chlorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4BrClO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) |
InChI 键 |
GWCXWXGSYDOEIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C(=O)O)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)
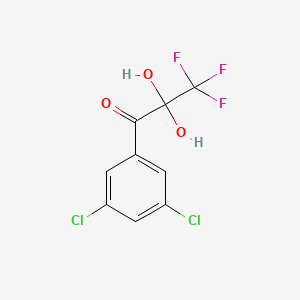

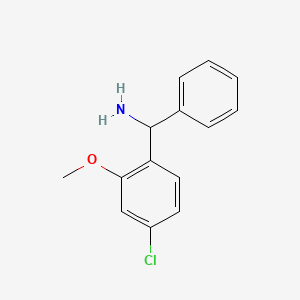
![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
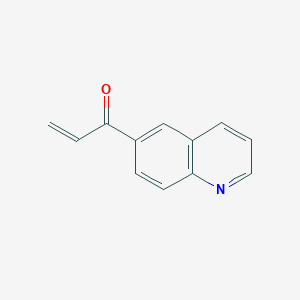

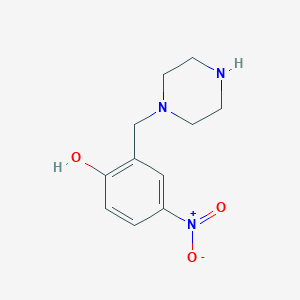
![N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)
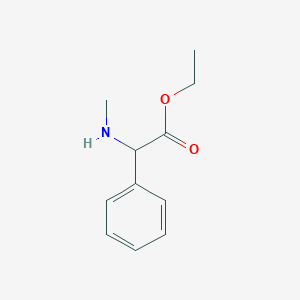
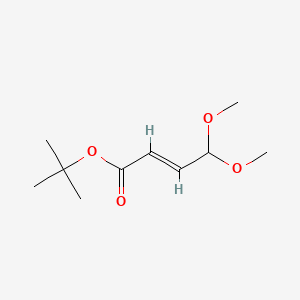
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)

